![molecular formula C9H7ClO2 B1455306 5-Chloro-4-isochromanone CAS No. 1260859-00-4](/img/structure/B1455306.png)
5-Chloro-4-isochromanone
Overview
Description
5-Chloro-4-isochromanone is a synthetic compound that has been of interest to pharmaceutical and chemical industries due to its unique properties. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 .
Synthesis Analysis
The synthesis of isochromanone, the core structure of many active natural products, is generally achieved by metal catalysis that needs specifically functionalized substrates or harsh conditions . An oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been disclosed . This method uses the cell lysate of multicopper oxidase (MCO) Mnx, previously known for manganese biomineralization in nature .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-isochromanone is based on the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The synthesis of isochromanone involves various chemical reactions. For instance, an oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been used . This method uses the cell lysate of multicopper oxidase (MCO) Mnx .Physical And Chemical Properties Analysis
5-Chloro-4-isochromanone has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 . More detailed physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Chloro-4-isochromanone is a valuable intermediate in the synthesis of various APIs. Its structure is pivotal in creating compounds with significant biological and pharmaceutical activities . The compound’s ability to undergo diverse chemical reactions makes it an essential building block for medicinal chemistry, contributing to the development of new drugs.
Agricultural Chemicals
In agriculture, 5-Chloro-4-isochromanone derivatives may serve as precursors for the synthesis of agrochemicals. While specific applications in this domain are not directly cited, the structural relevance of isochromanone compounds suggests potential utility in creating fungicides, herbicides, and insecticides .
Industrial Applications
The industrial applications of 5-Chloro-4-isochromanone include its role as an intermediate in the production of dyes, pigments, and other chemical additives. It’s particularly useful in processes that require a compound capable of undergoing oxidative cyclization, which is a critical step in synthesizing complex organic molecules .
Environmental Impact Studies
5-Chloro-4-isochromanone and its derivatives can be assessed for their environmental impact, especially when used in large-scale industrial processes. Studies may focus on the compound’s biodegradability, toxicity, and long-term effects on ecosystems .
Biotechnological Research
In biotechnology, 5-Chloro-4-isochromanone can be utilized in enzyme-mediated reactions, such as those catalyzed by multicopper oxidases. These reactions are crucial for developing environmentally friendly synthetic methods .
Material Science
Material science research can explore the use of 5-Chloro-4-isochromanone in creating new materials with unique properties. Its incorporation into polymers or coatings could enhance material durability or confer additional chemical resistance .
Medicinal Chemistry
5-Chloro-4-isochromanone is instrumental in medicinal chemistry for creating heterocyclic compounds that exhibit a broad range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making the compound a cornerstone for new therapeutic agents .
Synthetic Methodology Development
The compound’s versatility also extends to the development of new synthetic methodologies. Researchers can explore novel pathways for creating isochromanone derivatives, potentially leading to more efficient and sustainable production techniques .
Mechanism of Action
Target of Action
Isochromanones are the core structure of many active natural products . .
Mode of Action
Isochromanones in general are synthesized via various chemical reactions .
Biochemical Pathways
Isochromanones are synthesized via oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes
properties
IUPAC Name |
5-chloro-1H-isochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMHPZMRHVRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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